2-chloro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
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Overview
Description
2-Chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a phenylethyl substituent, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolo[2,3-d]pyrimidine core through a cyclization reaction involving appropriate amines and carbonyl compounds. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The final step involves the coupling of the pyrrolo[2,3-d]pyrimidine derivative with 2-chlorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
2-Chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
- 2-Chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-ethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
Uniqueness
The presence of the trifluoromethyl group in 2-chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide distinguishes it from similar compounds. This group can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
Molecular Formula |
C22H16ClF3N4O4 |
---|---|
Molecular Weight |
492.8 g/mol |
IUPAC Name |
2-chloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C22H16ClF3N4O4/c23-14-9-5-4-8-13(14)17(31)29-21(22(24,25)26)15-16(27-19(21)33)30(20(34)28-18(15)32)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,27,33)(H,29,31)(H,28,32,34) |
InChI Key |
HPPHGRCVCVUBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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